4-甲基-N-(丙-2-基)苯胺

描述

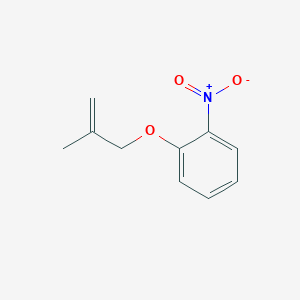

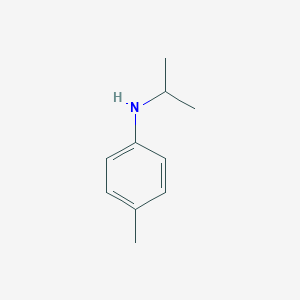

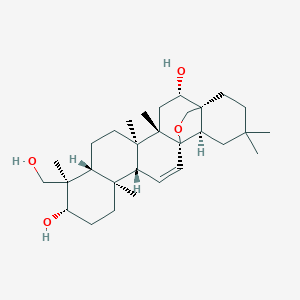

4-methyl-N-(propan-2-yl)aniline is a chemical compound with the CAS Number: 10436-75-6 and a molecular weight of 149.24 . It is also known by its IUPAC name, N-isopropyl-4-methylaniline . The compound is in liquid form .

Synthesis Analysis

The synthesis of anilines, such as 4-methyl-N-(propan-2-yl)aniline, can involve various methods . One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

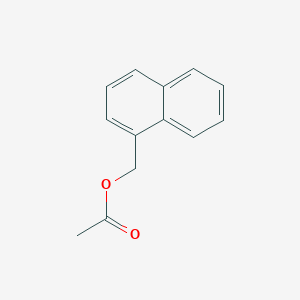

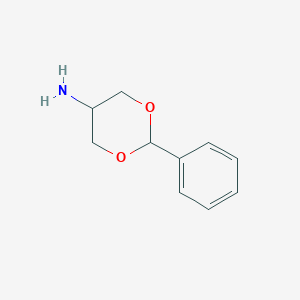

The molecular structure of 4-methyl-N-(propan-2-yl)aniline is represented by the InChI code: 1S/C10H15N/c1-8(2)11-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3 . This indicates that the compound consists of 10 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis

4-methyl-N-(propan-2-yl)aniline is a liquid at room temperature . It has a molecular weight of 149.24 .科学研究应用

Application in Medicinal Chemistry

- Specific Scientific Field : Medicinal Chemistry .

- Summary of the Application : 4-methyl-N-(propan-2-yl)aniline is used in the synthesis of pyrimidinamine derivatives, which are considered promising agricultural compounds due to their outstanding activity and unique mode of action .

- Methods of Application or Experimental Procedures : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism .

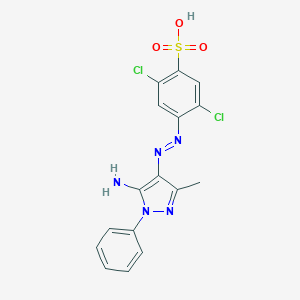

- Results or Outcomes : The new compounds showed excellent fungicidal activity. Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus the commercial fungicide tebuconazole (1.65 mg/L) .

Application in Polymer Chemistry

- Specific Scientific Field : Polymer Chemistry .

- Summary of the Application : 4-methyl-N-(propan-2-yl)aniline is used in the synthesis of new polyaniline (PANI) derivatives. These derivatives are used as sensors due to their high sensitivity to moisture and ammonia .

- Methods of Application or Experimental Procedures : A series of new PANI derivatives were synthesized based on an ortho-substituted aniline derivative. The structures and composition of the polymers were confirmed by various spectroscopic techniques, including proton nuclear magnetic resonance (1H NMR), carbon nuclear magnetic resonance (13C NMR), Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .

- Results or Outcomes : The synthesized polymers showed a change in surface morphology from a heterogeneous hierarchical to spherical structure upon changing the substituent in the aniline monomers. The polymers are soluble in common organic solvents, so they can be used to make films. Their electrical properties were studied and their high sensitivity to moisture and ammonia was demonstrated .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

4-methyl-N-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)11-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQZTBCIXIXKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(propan-2-yl)aniline | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)